1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its unique structure containing two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological and chemical properties
Preparation Methods
The synthesis of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .
Scientific Research Applications
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares a similar pyrazole structure but differs in its substituents, leading to distinct chemical and biological properties.
1-Methyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with different functional groups, used in various synthetic applications.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II): A pyrazole-containing compound with applications in coordination chemistry and catalysis.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-13-7-8(6-11-13)2-4-14-5-3-9(10)12-14/h3,5-7H,2,4H2,1H3,(H2,10,12) |
InChI Key |
MECMJSKZBCOEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
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